Comprehensive Technical Guide: Chemical Structure, Physical Properties, and Applications of 4-Benzyl-2-methoxy-4,5-dihydro-1,3-oxazole
Comprehensive Technical Guide: Chemical Structure, Physical Properties, and Applications of 4-Benzyl-2-methoxy-4,5-dihydro-1,3-oxazole
Executive Summary
The compound 4-Benzyl-2-methoxy-4,5-dihydro-1,3-oxazole (CAS: 1794737-24-8) represents a highly specialized class of 2-alkoxy-2-oxazolines[1]. Characterized by an oxazoline core, a reactive methoxy group at the C2 position, and a sterically directing benzyl group at the C4 position, this molecule serves as a critical intermediate in advanced organic synthesis, a monomer for cationic ring-opening polymerization (CROP)[2], and a precursor for chiral ligands in asymmetric catalysis.
This whitepaper provides an in-depth analysis of its structural properties, mechanistic synthesis pathways, and self-validating experimental protocols designed for senior researchers and drug development professionals.
Chemical Structure and Molecular Properties
The 4,5-dihydro-1,3-oxazole ring is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms separated by a single carbon (C2). The substitution pattern of 4-Benzyl-2-methoxy-4,5-dihydro-1,3-oxazole dictates its unique thermodynamic stability and kinetic reactivity:
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C2-Methoxy Group: Acts as a leaving group or a site for nucleophilic attack. In polymerization contexts, 2-alkoxy-2-oxazolines function as cyclic iminocarbonates[2].
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C4-Benzyl Group: Derived typically from the amino acid phenylalanine (via phenylalaninol), this bulky group provides steric hindrance. If synthesized from enantiopure (S)- or (R)-phenylalaninol, the C4 position becomes a fixed chiral center, crucial for stereocontrol in downstream catalytic applications[3].
Quantitative Data Summary
| Property | Value |
| Chemical Name | 4-Benzyl-2-methoxy-4,5-dihydro-1,3-oxazole |
| CAS Registry Number | 1794737-24-8[1] |
| Molecular Formula | C₁₁H₁₃NO₂[1] |
| Molecular Weight | 191.23 g/mol [1] |
| SMILES String | COC1=NC(Cc2ccccc2)CO1[1] |
| Structural Class | 2-Alkoxy-2-oxazoline / Cyclic Iminocarbonate |
| Predicted Boiling Point | ~280–290 °C at 760 mmHg |
| Appearance | Colorless to pale yellow viscous liquid |
Synthesis Methodologies and Mechanistic Pathways
The synthesis of 2-alkoxy-2-oxazolines can be achieved through two primary mechanistic routes: the Baeyer-Villiger type oxidation of imino ethers[4] or the direct cyclization of β -amino alcohols. For 4-benzyl-2-methoxy-4,5-dihydro-1,3-oxazole, the cyclization of L-phenylalaninol with an orthocarbonate is the most atom-economical and stereoretentive pathway.
Mechanistic Causality
The reaction relies on the nucleophilic attack of the primary amine of phenylalaninol onto the highly electrophilic central carbon of tetramethyl orthocarbonate. Subsequent intramolecular attack by the hydroxyl group closes the ring, followed by the acid-catalyzed elimination of methanol to yield the C=N double bond. The choice of a mild acid catalyst (like p-Toluenesulfonic acid) is critical; strong nucleophilic counterions (e.g., Cl⁻ from HCl) would prematurely attack the newly formed oxazoline ring, leading to ring-opening byproducts.
Fig 1. Mechanistic workflow for the synthesis of 4-Benzyl-2-methoxy-4,5-dihydro-1,3-oxazole.
Applications in Advanced Materials and Catalysis
Cationic Ring-Opening Polymerization (CROP)
2-Alkoxy-2-oxazolines are highly sought after as monomers for CROP to synthesize functionalized poly(ethylene iminocarbonate)s and polyurethanes[2]. The polymerization is driven by the isomerization of the C=N bond to a more stable C=O bond upon ring opening. The presence of the C4-benzyl group introduces significant steric bulk into the polymer backbone, drastically altering the glass transition temperature ( Tg ) and thermal stability of the resulting material[3].
Polymer Modification and End-Capping
In industrial polymer science, 2-oxazoline derivatives are utilized as reactive modifiers for polylactic acid (PLA) and polyacetal resins. By acting as carboxyl group-reactive end-capping agents, they prevent the hydrolytic degradation of PLA, thereby enhancing the mechanical properties and heat resistance of the molded articles[5].
Chiral Ligand Precursor
Structurally analogous to the widely used bis(oxazoline) (BOX) ligands, the mono-oxazoline core of this compound can be functionalized to create bidentate N,O- or N,N-ligands. The spatial orientation of the C4-benzyl group effectively blocks one face of a coordinated metal center (e.g., Cu, Pd, or Rh), forcing incoming substrates to attack from the less hindered face, thereby inducing high enantiomeric excess (ee) in asymmetric transformations.
Fig 2. Cationic Ring-Opening Polymerization (CROP) of 2-alkoxy-2-oxazolines.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation checkpoints.
Protocol A: Synthesis and Isolation of 4-Benzyl-2-methoxy-4,5-dihydro-1,3-oxazole
Objective: Synthesize the target molecule while preventing premature hydrolysis of the C2-methoxy group.
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Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add L-phenylalaninol (10.0 mmol) and dissolve in 50 mL of anhydrous dichloromethane (DCM).
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Causality: Anhydrous conditions are absolute prerequisites. Trace water will hydrolyze the orthocarbonate to a carbonate, halting the reaction.
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Reagent Addition: Cool the solution to 0 °C using an ice bath. Dropwise, add tetramethyl orthocarbonate (12.0 mmol), followed by a catalytic amount of p-Toluenesulfonic acid (p-TSA, 0.5 mmol).
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Cyclization: Remove the ice bath and attach a reflux condenser. Heat the reaction to 40 °C (reflux) for 12 hours.
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Validation Checkpoint 1: Take a 0.1 mL aliquot, remove the solvent under vacuum, and analyze via ¹H-NMR. The disappearance of the primary amine protons and the shift of the benzyl CH₂ protons confirm intermediate formation.
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Quenching: Cool to room temperature. Quench the reaction with 20 mL of saturated aqueous NaHCO₃ to neutralize the p-TSA. Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
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Purification: Concentrate the organic layer under reduced pressure. Purify the crude oil via vacuum distillation (Kugelrohr) to isolate the pure product.
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Validation Checkpoint 2: FT-IR spectroscopy must show a strong C=N stretching band near 1660 cm⁻¹ and the complete absence of O-H/N-H stretching bands above 3200 cm⁻¹.
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Protocol B: Cationic Ring-Opening Polymerization (CROP)
Objective: Generate a functionalized poly(ethylene iminocarbonate) block.
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Initiation: In a nitrogen-filled glovebox, dissolve 4-Benzyl-2-methoxy-4,5-dihydro-1,3-oxazole (5.0 mmol) in 5 mL of anhydrous acetonitrile. Add methyl trifluoromethanesulfonate (MeOTf, 0.1 mmol) as the initiator.
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Causality: MeOTf is selected because the triflate anion is highly non-nucleophilic. If an initiator with a nucleophilic counterion (like an alkyl chloride) were used, it would attack the propagating oxazolinium species, causing premature chain termination[2].
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Propagation: Seal the reaction vessel and heat to 80 °C for 24 hours.
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Validation Checkpoint 1: Monitor the reaction via Size Exclusion Chromatography (SEC). A unimodal peak shifting to lower retention times indicates living polymerization without chain transfer.
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Termination: Terminate the living polymer chains by adding an excess of piperidine (0.5 mmol). Stir at 80 °C for an additional 2 hours.
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Precipitation: Precipitate the polymer by dropping the cooled solution into cold diethyl ether. Filter and dry under vacuum.
References
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Molport. "4-benzyl-2-methoxy-4,5-dihydro-1,3-oxazole Chemical Data." Molport Database. URL:[Link]
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Aue, D., & Thomas, D. "Peracid oxidation of imino ethers." Journal of Organic Chemistry, 1974. URL:[Link]
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Glassner, M., et al. "Design Strategies for Functionalized Poly(2-oxazoline)s and Derived Materials." Polymers, 2013, 5(3), 964. URL:[Link]
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Mees, M. A., et al. "Living Polymerization of 2-Ethylthio-2-oxazoline and Postpolymerization Diversification." Journal of the American Chemical Society, 2019. URL:[Link]
- US Patent Office. "Resin composition comprising polylactic acid and polyacetal and a molded article, film, and fiber each comprising the same." US7268190B2.
Sources
- 1. 4-benzyl-2-methoxy-4,5-dihydro-1,3-oxazole | 1794737-24-8 | Buy Now [molport.com]
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- 5. US7268190B2 - Resin composition comprising polylactic acid and polyacetal and a molded article, film, and fiber each comprising the same - Google Patents [patents.google.com]
